Big endothelin
Description
Structure
2D Structure
Properties
CAS No. |
122462-75-3 |
|---|---|
Molecular Formula |
C189H282N48O56S5 |
Molecular Weight |
4282.915 |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C189H282N48O56S5/c1-21-97(17)150(183(287)219-122(68-103-74-198-110-37-27-26-36-108(103)110)167(271)228-146(93(9)10)181(285)220-125(71-139(192)246)169(273)234-152(99(19)243)187(291)237-60-33-41-137(237)178(282)209-114(52-54-143(251)252)158(262)213-124(70-105-76-196-89-202-105)168(272)229-148(95(13)14)182(286)231-149(96(15)16)186(290)236-59-32-42-138(236)179(283)217-119(66-101-43-47-106(244)48-44-101)155(259)200-77-140(247)203-116(62-90(3)4)154(258)199-78-141(248)204-131(82-241)185(289)235-58-31-40-136(235)177(281)208-112(39-30-57-197-189(193)194)157(261)224-132(83-242)188(292)293)233-184(288)151(98(18)22-2)232-170(274)127(73-145(255)256)216-162(266)118(64-92(7)8)210-165(269)123(69-104-75-195-88-201-104)214-174(278)133-85-296-295-84-109(191)153(257)221-128(79-238)173(277)227-134-86-297-298-87-135(176(280)230-147(94(11)12)180(284)218-121(67-102-45-49-107(245)50-46-102)163(267)212-120(164(268)226-133)65-100-34-24-23-25-35-100)225-159(263)113(51-53-142(249)250)206-156(260)111(38-28-29-56-190)205-166(270)126(72-144(253)254)215-160(264)115(55-61-294-20)207-161(265)117(63-91(5)6)211-171(275)129(80-239)222-172(276)130(81-240)223-175(134)279/h23-27,34-37,43-50,74-76,88-99,109,111-138,146-152,198,238-245H,21-22,28-33,38-42,51-73,77-87,190-191H2,1-20H3,(H2,192,246)(H,195,201)(H,196,202)(H,199,258)(H,200,259)(H,203,247)(H,204,248)(H,205,270)(H,206,260)(H,207,265)(H,208,281)(H,209,282)(H,210,269)(H,211,275)(H,212,267)(H,213,262)(H,214,278)(H,215,264)(H,216,266)(H,217,283)(H,218,284)(H,219,287)(H,220,285)(H,221,257)(H,222,276)(H,223,279)(H,224,261)(H,225,263)(H,226,268)(H,227,277)(H,228,271)(H,229,272)(H,230,280)(H,231,286)(H,232,274)(H,233,288)(H,234,273)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,292,293)(H4,193,194,197)/t97-,98-,99+,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,146-,147-,148-,149-,150-,151-,152-/m0/s1 |
InChI Key |
HZZGDPLAJHVHSP-GKHTVLBPSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CN=CN8)NC(=O)C9CSSCC(C(=O)NC(C(=O)NC1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N9)CC2=CC=CC=C2)CC2=CC=C(C=C2)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Big Endothelin
Gene Encoding and Prepropeptide Synthesis
The synthesis of Big Endothelin begins with the transcription of the EDN1 gene, which codes for the precursor protein, preproendothelin-1.
EDN1 Gene and Preproendothelin-1 Transcription
The human EDN1 gene, located on chromosome 6, is composed of five exons and spans approximately 6.8 kilobases of genomic DNA. nih.govmdpi.combiochemia-medica.com Transcription of this gene produces a 2.8-kilobase messenger RNA (mRNA) that is then translated into a 212-amino acid precursor protein known as preproendothelin-1. nih.govmdpi.com The mature 21-amino acid ET-1 peptide is encoded within exon 2 of the EDN1 gene. mdpi.comresearchgate.net While the primary transcript leads to the 212-amino acid preproET-1, alternative splicing can result in different isoforms of the precursor protein. nih.gov
Proteolytic Processing of Preproendothelin (B1168534) to this compound
Once synthesized, the preproendothelin-1 protein undergoes a series of proteolytic cleavages to generate this compound.
Role of Furin-Type Proprotein Convertases
The initial processing of preproendothelin-1 involves its entry into the secretory pathway. researchgate.net Within the endoplasmic reticulum, the N-terminal signal sequence is removed by a signal peptidase, converting preproendothelin-1 to proendothelin-1. google.com Subsequently, proendothelin-1 is cleaved by a furin-type proprotein convertase. researchgate.netnih.govresearchgate.net Furin and PC7 are the primary convertases expressed in endothelial cells that are responsible for this processing step. researchgate.net
These enzymes recognize and cleave at specific pairs of basic amino acids within the proendothelin-1 sequence. researchgate.netnih.gov This cleavage releases the biologically inactive intermediate, Big Endothelin-1 (B181129), which is a 38-amino acid peptide in humans. mdpi.comtaylorfrancis.com Studies have shown that cleavage at Arg92 by a furin-like convertase is a critical and necessary step for the subsequent processing of Big ET-1 by endothelin-converting enzyme-1. nih.gov
Conversion of this compound to Active Endothelin Isoforms
The final step in the biosynthesis of active endothelin is the conversion of the inactive this compound precursor.
Endothelin-Converting Enzyme (ECE) Pathways
The conversion of this compound to the mature, biologically active 21-amino acid endothelin peptide is primarily catalyzed by endothelin-converting enzymes (ECEs). taylorfrancis.comcvphysiology.commolbiolcell.org ECEs are membrane-bound metalloproteases that specifically cleave the Trp21-Val/Ile22 bond of Big Endothelins. biochemia-medica.commolbiolcell.orgbioscientifica.com
There are several known ECEs and alternative pathways for this conversion:
ECE-1: This is considered the major enzyme responsible for processing Big ET-1 in endothelial cells. cdnsciencepub.com There are four known isoforms of human ECE-1 (ECE-1a, ECE-1b, ECE-1c, and ECE-1d), which are encoded by a single gene but arise from the use of alternative promoters. biochemia-medica.comnih.gov These isoforms differ in their N-terminal regions, leading to distinct subcellular localizations. nih.govoup.com For example, ECE-1a and ECE-1c are found at the cell surface, while ECE-1b is located intracellularly in the trans-Golgi network. nih.gov Despite these differences, all three isoforms have similar kinetic constants for processing Big ET-1. nih.gov The expression of ECE-1 itself can be regulated by factors such as hyperglycemia, which has been shown to enhance ECE-1 expression through the activation of the PKC-δ isoform. oup.com
ECE-2: This isoform shares 59% homology with ECE-1 but has an acidic pH optimum, in contrast to the neutral pH optimum of ECE-1. cdnsciencepub.com
Chymase Pathway: An alternative pathway for the formation of ET-1 involves the enzyme chymase. Chymase can hydrolyze Big ET-1 to form an intermediate, ET-1(1-31). This intermediate is then converted to the active ET-1 by the enzyme neprilysin (NEP). nih.govresearchgate.netnih.gov
The existence of multiple ECE isoforms and alternative enzymatic pathways provides a complex and tightly regulated system for the production of active endothelin peptides, ensuring their availability is precisely controlled according to physiological demands.
Table 1: Key Proteins in this compound Biosynthesis
| Protein | Gene | Function |
|---|---|---|
| Preproendothelin-1 | EDN1 | Initial 212-amino acid precursor protein. nih.govmdpi.com |
| Proendothelin-1 | EDN1 | Intermediate precursor after removal of the signal peptide. google.com |
| Furin | FURIN | Proprotein convertase that cleaves proendothelin-1 to Big ET-1. researchgate.netnih.gov |
| This compound-1 | EDN1 | 38-amino acid inactive precursor to ET-1. mdpi.comtaylorfrancis.com |
| Endothelin-Converting Enzyme-1 (ECE-1) | ECE1 | Primary enzyme that converts Big ET-1 to active ET-1. cdnsciencepub.com |
| Chymase | CMA1 | Enzyme in an alternative pathway that cleaves Big ET-1 to ET-1(1-31). nih.govresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Endothelin |
| Preproendothelin-1 |
| Proendothelin-1 |
| Endothelin-1 |
| Thrombin |
| Interleukin-1 |
| Tumor Necrosis Factor-alpha |
| Epidermal Growth Factor |
| Neprilysin |
| Chymase |
| Furin |
| Endothelin-Converting Enzyme-1 |
| Endothelin-Converting Enzyme-2 |
ECE Isoforms and Specific Cleavage Sites
Endothelin-converting enzymes (ECEs) are zinc-dependent metalloproteases that belong to the M13 (neprilysin) family of peptidases. ashpublications.orgnih.gov They are responsible for the highly specific cleavage of big endothelins to produce the mature, biologically active 21-amino acid endothelin peptides. taylorfrancis.commolbiolcell.org This conversion occurs at an unusual tryptophan-valine (Trp-Val) bond in big ET-1 and big ET-2, and a tryptophan-isoleucine (Trp-Ile) bond in big ET-3. bioscientifica.comahajournals.org
Two major isoforms of ECE have been identified, ECE-1 and ECE-2, which share approximately 59-60% amino acid sequence identity. ashpublications.orgoup.com
ECE-1 : This is the most well-characterized isoform and is considered the principal enzyme for ET-1 production in vivo. nih.govphysiology.org It is a type II integral membrane protein with its catalytic domain located extracellularly. ahajournals.orgoup.com ECE-1 exhibits optimal activity at a neutral pH. nih.govoup.com Further complexity arises from alternative splicing of the ECE-1 gene, which generates at least four distinct subisoforms in humans (ECE-1a, ECE-1b, ECE-1c, and ECE-1d). oup.comresearchgate.net These isoforms differ only in their N-terminal cytoplasmic tails, which influences their subcellular localization and trafficking. researchgate.netresearchgate.net For instance, ECE-1a and ECE-1c are primarily found at the plasma membrane, while ECE-1b and ECE-1d are retained within intracellular compartments. researchgate.netresearchgate.net ECE-1 preferentially processes big ET-1 over big ET-2 and big ET-3. ahajournals.orgoup.com
ECE-2 : This isoform also processes big endothelins, but it is distinguished from ECE-1 by its optimal activity at an acidic pH (around 5.5). ashpublications.orgoup.com This property suggests that ECE-2 may function primarily within intracellular acidic compartments. ashpublications.org Like ECE-1, ECE-2 exists in several isoforms (ECE-2a-1, ECE-2a-b, ECE-2b-1, ECE-2b-2) that result from alternative splicing and exhibit different tissue distributions. researchgate.net
A third, less characterized enzyme with ECE-like activity, the Kell blood group protein, has also been shown to process big endothelins. ashpublications.org It preferentially cleaves big ET-3 at the correct Trp-Ile site and has an acidic pH optimum, similar to ECE-2. ashpublications.orgoup.com
Table 1: Major Endothelin-Converting Enzyme (ECE) Isoforms and Characteristics
| Enzyme | Primary Substrate(s) | Optimal pH | Key Cleavage Site (Big ET-1) | Subisoforms | Primary Localization |
|---|---|---|---|---|---|
| ECE-1 | Big ET-1 > Big ET-2, Big ET-3 | Neutral (6.8-7.0) | Trp21-Val22 | ECE-1a, -1b, -1c, -1d | Plasma membrane, endosomes |
| ECE-2 | Big Endothelins | Acidic (5.5) | Trp21-Val22 | ECE-2a-1, -2a-2, -2b-1, -2b-2 | Intracellular compartments |
| Kell Protein | Big ET-3 > Big ET-1, Big ET-2 | Acidic (6.0-6.5) | Trp21-Val22 | Not applicable | Red blood cell membrane |
Regulation of ECE Activity and Expression
The production of endothelin is tightly controlled, largely at the level of ECE activity and expression. molbiolcell.org Various physiological and pathophysiological stimuli can modulate ECE, thereby influencing the rate of this compound conversion.
Upregulation of ECE:
Inflammatory Cytokines : Stimuli such as tumor necrosis factor-α (TNF-α) have been shown to increase ECE-1 mRNA levels and subsequent ET-2 synthesis. bioscientifica.com
Hormones and Growth Factors : Angiotensin II and transforming growth factor-beta (TGF-β) can upregulate ECE-1 expression. molbiolcell.orgnih.gov TGF-β, in particular, appears to act post-transcriptionally by stabilizing ECE-1 mRNA. molbiolcell.org
Second Messengers : Agents that increase intracellular cyclic AMP (cAMP), like forskolin, can also stimulate endothelin synthesis. bioscientifica.com
Thrombin : This coagulation protease upregulates ECE-1 expression in endothelial cells through the ERK signaling pathway. nih.gov
Downregulation and Inhibition of ECE:
Endothelins : ET-1 itself can exert negative feedback on its own production by downregulating ECE-1 activity via the ETB receptor. nih.govphysiology.org
Pharmacological Inhibitors : ECEs are metalloproteases and are sensitive to inhibition by compounds like phosphoramidon (B1677721). nih.govahajournals.orgnih.gov Thiorphan, a specific inhibitor of the related enzyme neprilysin, does not significantly inhibit ECE-1. ahajournals.orgnih.gov
Superoxide : This reactive oxygen species can reversibly inhibit ECE by causing the release of zinc from the enzyme's active site. nih.gov
Regulation also occurs at the protein level. For example, pretreatment of endothelial cells with metallopeptidase inhibitors like phosphoramidon can lead to an increase in total ECE protein levels by inhibiting its turnover and causing it to accumulate in an intracellular compartment. biologists.com Furthermore, phosphorylation of the cytoplasmic tail of ECE-1 isoforms is a key signal for regulating their trafficking to the cell surface, which is essential for the conversion of extracellular this compound. researchgate.net
Alternative Proteolytic Pathways for this compound Cleavage
While the ECE-mediated pathway is the primary route for generating mature ET-1, alternative enzymatic pathways exist that can process this compound-1, leading to the formation of different, and sometimes novel, vasoactive peptides.
Chymase-Mediated Processing to Intermediate Peptides
Chymase, a serine protease found predominantly in the secretory granules of mast cells, provides an alternative pathway for this compound processing. researchgate.netnih.gov Instead of cleaving the Trp21-Val22 bond, chymase hydrolyzes the Tyr31-Gly32 bond of big ET-1. researchgate.netahajournals.org This cleavage generates a 31-amino acid intermediate peptide, ET-1(1-31). mdpi.comnih.govresearchgate.net This intermediate is not the final active product but requires further processing to become the mature 21-amino acid ET-1. nih.govresearchgate.net Studies have shown that chymase can also process big ET-2 to ET-2(1-31). nih.gov The contractile response induced by big ET-2 in isolated monkey trachea was found to be largely dependent on its conversion to ET-2(1-31) by chymase. nih.gov
Neprilysin (NEP) Involvement in Downstream Processing
The ET-1(1-31) peptide generated by chymase can be further converted into the mature, 21-amino acid ET-1. nih.govresearchgate.net This subsequent conversion is carried out by neprilysin (NEP), also known as neutral endopeptidase 24.11. mdpi.comnih.govresearchgate.net NEP is a widely distributed zinc-metallopeptidase that can degrade a variety of vasoactive peptides. nih.govpsu.edu In this two-step alternative pathway, chymase first produces ET-1(1-31), and then NEP cleaves this intermediate to yield the final ET-1(1-21) peptide. nih.govresearchgate.net While NEP is involved in the degradation of mature ET-1, its role in this specific biosynthetic pathway highlights a more complex regulatory network for endothelin production, particularly in tissues with significant mast cell and NEP activity. nih.govjacc.org
Matrix Metalloproteinase-2 (MMP-2) Cleavage and Novel Vasoactive Peptides
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent protease involved in extracellular matrix remodeling. ahajournals.orgdovepress.com Research has revealed that MMP-2 can also process vasoactive peptide precursors, including big ET-1. ahajournals.orgdovepress.com MMP-2 specifically cleaves the Gly32-Leu33 bond within the C-terminal tail of big ET-1. ahajournals.org This cleavage results in the formation of a novel 32-amino acid peptide, ET-1[1-32]. ahajournals.orgmdpi.com Importantly, ET-1[1-32] is not an inactive fragment but a potent vasoconstrictor itself, in some cases more potent than big ET-1. ahajournals.org This discovery implicates the MMP system, traditionally associated with tissue remodeling, in the direct regulation of vascular tone through the generation of this unique vasoactive peptide from this compound. ahajournals.org
Enzymatic Regulation of this compound Turnover
The concentration and activity of this compound are regulated by a balance between its synthesis from preproendothelin and its conversion or degradation by multiple enzymatic systems. This complex interplay ensures precise control over the production of highly potent mature endothelin peptides.
The primary regulatory control point is the conversion of this compound to ET-1 by endothelin-converting enzymes, particularly ECE-1. ahajournals.orgphysiology.org The activity of ECE-1 is itself subject to regulation by various factors, including feedback inhibition and transcriptional control, which directly impacts the turnover rate of this compound. molbiolcell.orgnih.govphysiology.org
In addition to the canonical ECE pathway, alternative enzymes contribute to this compound turnover and diversify the resulting bioactive products. The chymase-NEP pathway represents a significant alternative, especially in inflammatory contexts where mast cells are activated. nih.govresearchgate.netresearchgate.net This two-step process first converts big ET-1 to ET-1(1-31) and then to mature ET-1, providing a parallel route for endothelin generation. mdpi.comnih.gov
Table 2: Summary of Enzymatic Pathways for this compound-1 Processing
| Enzyme/Pathway | Cleavage Site on Big ET-1 | Product(s) | Biological Activity of Product |
|---|---|---|---|
| ECE-1 | Trp21-Val22 | ET-1(1-21) | Potent vasoconstrictor |
| Chymase | Tyr31-Gly32 | ET-1(1-31) (intermediate) | Vasoactive, precursor to ET-1 |
| Neprilysin (NEP) | (Processes ET-1(1-31)) | ET-1(1-21) | Potent vasoconstrictor |
| MMP-2 | Gly32-Leu33 | ET-1(1-32) | Potent vasoconstrictor |
Cellular and Tissue Localization of this compound Synthesis
This compound-1 (Big ET-1), the precursor to the potent vasoconstrictor endothelin-1 (ET-1), is produced by a wide variety of cells and tissues throughout the body. nih.gov Its synthesis is not confined to a single cell type but is rather a widespread phenomenon, highlighting its importance in local tissue regulation.
Endothelial Cell Production
Vascular endothelial cells are the primary and most well-documented source of Big ET-1 production. nih.govresearchgate.net The synthesis of ET-1 from its precursor, Big ET-1, was first identified in cultured endothelial cells. cvphysiology.comahajournals.org These cells express high levels of the necessary enzymatic machinery, including endothelin-converting enzyme (ECE), to process Big ET-1 into its biologically active form. nih.gov The production and release of Big ET-1 by endothelial cells are influenced by various stimuli, including mechanical forces like shear stress and a host of biochemical signals. cvphysiology.comnih.gov For instance, long-term exposure to laminar shear stress has been shown to downregulate the release of ET-1 from human umbilical vein endothelial cells (HUVECs). nih.gov The lung, with its vast endothelial surface area, is a major site of ECE-1 expression and is crucial for the conversion of Big ET-1 to ET-1. ahajournals.org
Vascular Smooth Muscle Cell Synthesis
Beyond the endothelium, vascular smooth muscle cells (VSMCs) are also a significant source of Big ET-1. ersnet.orgbiochemia-medica.com Cultured VSMCs from various vascular beds, including the aorta and pulmonary artery, have been shown to synthesize and release ET-1. ersnet.orgkarger.com This local production within the vessel wall suggests an autocrine or paracrine role for the endothelin system in regulating vascular tone and proliferation. ersnet.orgkarger.com Studies have demonstrated that both Big ET-1 and the endothelin-converting enzyme (ECE) are co-expressed in the media of pulmonary arteries, with a more prominent localization in the media of distal segments. ersnet.org Furthermore, factors like dexamethasone (B1670325) can stimulate ET-1 production in rat aortic smooth muscle cells. karger.com
Production in Specific Organ Systems and Cell Types
The synthesis of Big ET-1 is not limited to the vasculature and is found in numerous other tissues and cell types, where it plays specific regulatory roles.
Cardiomyocytes: Heart muscle cells, or cardiomyocytes, are capable of producing ET-1. eaglebio.commdpi.com This production is stimulated by factors such as angiotensin II and mechanical stress, suggesting a role in cardiac hypertrophy and the heart's response to pathological conditions. oup.com While endothelial cells are a major contributor to cardiac ET-1, cardiomyocytes themselves possess the machinery for its synthesis. nih.gov
Renal Medulla: The kidney, particularly the renal medulla, is a major site of ET-1 production, with the highest concentrations found in the inner medullary collecting ducts (IMCDs). ahajournals.orgnih.govphysiology.org This localized synthesis is crucial for regulating renal hemodynamics and sodium and water excretion. ahajournals.orgphysiology.org Factors like high salt intake and vasopressin can stimulate ET-1 release in the renal medulla. mdpi.com
Central Nervous System: The endothelin system is also present in the central nervous system (CNS). biochemia-medica.com Neurons and astrocytes are capable of synthesizing ET-1. bjbms.orgnih.gov Evidence of endothelin gene transcription and immunoreactivity has been found in various brain regions, including the hypothalamus, suggesting its role as a neuropeptide in functions like vasoregulation and neurotransmission. jci.orgnih.gov
Macrophages: These immune cells are a recognized source of ET-1, particularly in the context of inflammation and infection. nih.govnih.gov Murine macrophages have been shown to produce ET-1 in response to microbial stimuli like gram-positive and gram-negative bacteria. nih.gov In conditions like systemic sclerosis, alveolar macrophages can be stimulated to produce higher amounts of both ET-1 and Big ET-1. nih.govatsjournals.org
Fibroblasts: Fibroblasts, key cells in connective tissue, also produce ET-1. mdpi.com Vascular adventitial fibroblasts, for example, can synthesize and release ET-1 in response to stimuli like angiotensin II, which can in turn contribute to extracellular matrix synthesis. physiology.org ET-1 has been shown to stimulate collagen production by fibroblasts, highlighting its role in tissue remodeling and fibrosis. atsjournals.org
Podocytes: These specialized cells in the kidney's glomerulus express a complete endothelin system, including the ability to produce ET-1. nih.govahajournals.org Podocyte-derived ET-1 can act in an autocrine or paracrine manner to influence glomerular filtration and can be implicated in the pathogenesis of kidney diseases characterized by proteinuria. nih.govd-nb.info For example, sera from patients with preeclampsia can induce ET-1 production by glomerular endothelial cells, which in turn can cause nephrin (B609532) shedding from podocytes. physiology.org
Regulation of this compound Release
The release of Big ET-1, and consequently the production of active ET-1, is a tightly regulated process influenced by a variety of physiological and pathological stimuli. cvphysiology.com This regulation occurs at multiple levels, including gene transcription, mRNA stability, and enzymatic conversion. molbiolcell.org
A primary mechanism for regulating ET-1 production is at the level of preproET-1 gene transcription. nih.govmolbiolcell.org A wide array of factors can stimulate the formation and release of ET-1, including:
Vasoactive agents: Angiotensin II and antidiuretic hormone (ADH) are potent stimulators of ET-1 release. cvphysiology.com
Thrombin: This coagulation factor also induces ET-1 production. cvphysiology.com
Cytokines and Growth Factors: Inflammatory cytokines and growth factors like transforming growth factor-β (TGF-β) can upregulate ET-1 synthesis. cvphysiology.combjbms.orgmolbiolcell.org TGF-β, for instance, has been shown to stabilize endothelin-converting enzyme-1 (ECE-1) mRNA, leading to increased ET-1 production. molbiolcell.org
Reactive Oxygen Species (ROS): Oxidative stress is a known stimulus for ET-1 release. cvphysiology.com
Mechanical Forces: Shearing forces acting on the vascular endothelium can modulate ET-1 production. cvphysiology.com Mechanical stretch of endothelial cells can lead to a biphasic release of ET-1, with an initial release from intracellular stores followed by de novo synthesis. ahajournals.org
Conversely, several factors act to inhibit ET-1 release:
Nitric Oxide (NO): This key vasodilator acts as a physiological antagonist to ET-1, inhibiting its release. cvphysiology.com
Prostacyclin: Another vasodilator, prostacyclin, also suppresses ET-1 production. cvphysiology.combjbms.org
Atrial Natriuretic Peptide (ANP): This cardiac hormone inhibits the release of ET-1. cvphysiology.com
The regulation of ET-1 release can also be cell-type specific. For example, in alveolar macrophages, lipopolysaccharide (LPS) is a potent stimulus for the secretion of both ET-1 and Big ET-1. nih.gov In human pulmonary artery smooth muscle cells, serum can stimulate the release of ET-1, which then acts in an autocrine manner to promote proliferation. atsjournals.org
Table of Stimulators and Inhibitors of Endothelin-1 Release
| Stimulators | Inhibitors |
|---|---|
| Angiotensin II cvphysiology.com | Nitric Oxide cvphysiology.com |
| Antidiuretic Hormone (ADH) cvphysiology.com | Prostacyclin cvphysiology.combjbms.org |
| Thrombin cvphysiology.combjbms.org | Atrial Natriuretic Peptide cvphysiology.com |
| Cytokines cvphysiology.combjbms.org | |
| Reactive Oxygen Species cvphysiology.com | |
| Mechanical Shear Stress cvphysiology.com | |
| Transforming Growth Factor-β molbiolcell.org | |
| Lipopolysaccharide (in macrophages) nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound-1 (Big ET-1) |
| Endothelin-1 (ET-1) |
| Angiotensin II |
| Antidiuretic hormone (ADH) |
| Thrombin |
| Transforming growth factor-β (TGF-β) |
| Nitric Oxide (NO) |
| Prostacyclin |
| Atrial Natriuretic Peptide (ANP) |
| Lipopolysaccharide (LPS) |
| Dexamethasone |
Functional Significance of Big Endothelin and Its Conversion Products
Biological Activity of Big Endothelin Prior to Full Conversion
Big endothelin-1 (B181129) (Big ET-1), the precursor to the potent vasoconstrictor endothelin-1 (ET-1), possesses biological activity, although it is significantly less potent than its mature counterpart. revespcardiol.orgnih.gov The conversion of Big ET-1 to ET-1 by endothelin-converting enzyme (ECE) is a critical step that amplifies its physiological effects. revespcardiol.orgpnas.org
While high concentrations of ET-1 typically lead to antidiuretic and antinatriuretic effects, its precursor, Big ET-1, has been observed to induce potent diuretic and natriuretic responses. ahajournals.org Administration of Big ET-1 in animal models has been shown to increase urinary flow rate and the fractional excretion of sodium. ahajournals.orgahajournals.org This effect is thought to be due to the local conversion of Big ET-1 to ET-1 within the kidney, allowing the mature peptide to access renal sites that are not as accessible to exogenously administered ET-1. ahajournals.org These renal excretory effects of Big ET-1 are mediated through ETB receptors and are linked to the stimulation of nitric oxide production. ahajournals.org
A study in healthy human volunteers who received subpressor doses of Big ET-1 demonstrated an increase in the fractional excretion of sodium and an increase in free water clearance without significant changes in systemic hemodynamics or glomerular filtration rate. ahajournals.org These findings support a direct action of ET-1, derived from Big ET-1, on the renal tubule. ahajournals.org The data also suggest that ET-1 stimulates sodium reabsorption in the thick ascending limb while suppressing it in the distal renal tubule. ahajournals.org
Big ET-1 is considerably less potent than ET-1. nih.govnih.gov Studies have shown that the vasoconstrictive power of ET-1 is approximately 140 times greater than that of Big ET-1. revespcardiol.org In isolated porcine coronary arteries, the potency of Big ET-1 was found to be 100 to 200 times less than that of ET-1. nih.gov Similarly, in rabbit isolated hearts, significant increases in coronary perfusion pressure required much higher doses of Big ET-1 compared to ET-1. nih.gov
Despite its lower intrinsic activity, the pressor responses to Big ET-1 in vivo are believed to be primarily due to its conversion to the more active ET-1. nih.govpnas.org This is supported by the fact that inhibitors of ECE can block the pressor and airway-contractile responses to Big ET-1. nih.govpnas.org In anesthetized rats, Big ET-1 was found to be five times less potent than ET-1 in decreasing cardiac output, heart rate, and stroke volume. nih.gov However, at doses that produced identical decreases in cardiac output, Big ET-1 resulted in a significantly larger increase in mean arterial pressure compared to ET-1, suggesting differential effects on systemic vascular resistances. nih.gov
| Compound | Relative Potency (Vasoconstriction) | Reference |
| Endothelin-1 | ~140x more potent than Big ET-1 | revespcardiol.org |
| This compound-1 | 1/100 - 1/200th the potency of ET-1 | nih.gov |
Direct Renal Excretory Effects.
Endothelin Receptor Systems and Signaling Pathways Activated by Endothelin-1 (Derived from this compound)
The biological effects of ET-1, following its conversion from Big ET-1, are mediated through its interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades.
There are two primary subtypes of endothelin receptors, designated as endothelin type A (ETA) and endothelin type B (ETB). oup.combiologists.comfrontiersin.org Both are G protein-coupled receptors (GPCRs). oup.comnih.gov A third subtype, ETRC, has also been mentioned in some literature, though ETA and ETB are the most extensively characterized.
ETA receptors exhibit a higher affinity for ET-1 and ET-2 compared to ET-3. biologists.comuniprot.orgakjournals.com They are predominantly located on vascular smooth muscle cells and are primarily responsible for the vasoconstrictor effects of ET-1. oup.comuniprot.orgahajournals.org Activation of ETA receptors is also linked to cell proliferation. ahajournals.org
ETB receptors, in contrast, bind ET-1, ET-2, and ET-3 with equal affinity. biologists.comakjournals.com They are found on various cell types, including endothelial cells and smooth muscle cells. oup.comkarger.com On endothelial cells, ETB receptor activation leads to vasodilation through the release of nitric oxide and prostacyclin. oup.comphysiology.org ETB receptors also play a role in clearing circulating ET-1. oup.com However, ETB receptors on smooth muscle cells can also mediate vasoconstriction. ahajournals.org
| Receptor Subtype | Primary Location | Ligand Affinity | Primary Function |
| ETA | Vascular smooth muscle cells | ET-1 > ET-2 >> ET-3 | Vasoconstriction, Cell proliferation |
| ETB | Endothelial cells, Smooth muscle cells | ET-1 = ET-2 = ET-3 | Vasodilation (endothelial), Vasoconstriction (smooth muscle), ET-1 clearance |
Endothelin receptors are known for their ability to couple to multiple types of G proteins, a characteristic referred to as promiscuous coupling. oup.combiologists.combiorxiv.org The primary signaling pathway activated by both ETA and ETB receptors in the vascular system involves coupling to Gq proteins. oup.comuniprot.org Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). akjournals.comebi.ac.uk
In addition to Gq, endothelin receptors can also couple to other G protein families:
Gi/o: ETB receptors in astrocytes can couple to Gi, leading to the inhibition of intercellular communication. oup.com There is also evidence for Gi/o signaling associated with ETA receptors. frontiersin.org Recent studies suggest that ETB receptors primarily couple to Gi/o. biorxiv.org
Gs: Both ETA and ETB receptors have been shown to couple to Gs, which would lead to the activation of adenylyl cyclase. biologists.combiorxiv.org However, some research indicates that ETB coupling to Gs is minimal. biorxiv.org
G12/13: The ETB receptor can also couple to G12/13, leading to multi-modal signal transduction. biorxiv.orgmdpi.com
A hallmark of ET-1 signaling is a rapid and significant increase in intracellular calcium concentration ([Ca2+]i). nih.govportlandpress.comnih.gov This calcium signal is typically biphasic, consisting of an initial, transient peak followed by a sustained plateau phase. nih.govahajournals.org
The initial, rapid increase in [Ca2+]i is primarily due to the release of calcium from intracellular stores, specifically the endoplasmic/sarcoplasmic reticulum. ahajournals.orgphysiology.org This release is triggered by IP3, generated through the Gq/PLC pathway, which binds to IP3 receptors on the reticulum membrane. physiology.org
The subsequent sustained phase of elevated [Ca2+]i is attributed to the influx of calcium from the extracellular space. nih.govahajournals.orgphysiology.org This influx can occur through various channels, including voltage-dependent and voltage-independent calcium channels. physiology.org The specific mechanisms of calcium influx and the types of channels involved can vary depending on the cell type and the concentration of ET-1. nih.gov While both ETA and ETB receptors can trigger this calcium mobilization, the specific intracellular calcium stores mobilized appear to be dependent on the cell type rather than the receptor subtype. nih.gov
Secondary Signaling Cascades
The binding of mature endothelins, particularly ET-1, to their G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, initiates a complex network of intracellular signaling pathways. These cascades are responsible for translating the extracellular signal into a cellular response. nih.gov The specific pathways activated are cell- and tissue-specific, which accounts for the wide range of biological effects attributed to endothelins. nih.gov
Inositol Triphosphate (IP3): A primary and well-established signaling pathway activated by endothelin is the stimulation of phospholipase C (PLC). nih.govnih.govbiologists.com Activation of both ETA and ETB receptors can lead to PLC activation. biologists.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biologists.combiologists.com IP3, being water-soluble, diffuses into the cytoplasm and binds to its receptors on the sarcoplasmic reticulum (or endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytosol. nih.govbiologists.com This rise in intracellular Ca2+ is a fundamental trigger for many of endothelin's effects, including vasoconstriction and positive inotropy in cardiac muscle. nih.govtaylorfrancis.com
Rho-kinase: The RhoA/Rho-kinase (ROCK) signaling pathway is another crucial mediator of endothelin's actions, particularly in vascular smooth muscle cells (VSMCs). physiology.orgplos.org ET-1 can activate RhoA, a small GTP-binding protein, which in turn activates its downstream effector, Rho-kinase. physiology.orgfrontiersin.org This pathway contributes significantly to the sustained vasoconstriction induced by ET-1. physiology.org Rho-kinase enhances the calcium sensitivity of the contractile apparatus by inhibiting myosin light chain phosphatase (MLCP). itmedicalteam.pl This inhibition leads to increased phosphorylation of the myosin light chain, resulting in smooth muscle contraction even at lower intracellular Ca2+ concentrations. itmedicalteam.pl The RhoA/ROCK pathway has been implicated in the pathophysiology of pulmonary hypertension. physiology.orgfrontiersin.org
Epidermal Growth Factor Receptor (EGFR) Transactivation: Endothelin receptors can indirectly activate the epidermal growth factor receptor (EGFR), a process known as transactivation. cdnsciencepub.comahajournals.org This cross-talk between GPCRs and receptor tyrosine kinases represents a significant mechanism for amplifying and diversifying cellular signals. cdnsciencepub.com The transactivation of EGFR by ET-1 often involves the activation of matrix metalloproteinases (MMPs), which cleave membrane-bound EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF). ahajournals.orgplos.org The released ligand then binds to and activates the EGFR in an autocrine or paracrine manner. ahajournals.orgplos.org This can also occur through an intracellular pathway involving c-Src. cdnsciencepub.com EGFR transactivation is a key mechanism through which ET-1 promotes mitogenic signaling and cellular proliferation. cdnsciencepub.commdpi.com
Adenylate Cyclase Modulation: Endothelin receptors can also modulate the activity of adenylate cyclase, the enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This modulation can be either stimulatory or inhibitory, depending on the receptor subtype and the G protein to which it is coupled. nih.gov For instance, in vascular smooth muscle cells, the ETA receptor has been shown to couple to Gs, a stimulatory G protein, leading to an increase in cAMP formation. nih.gov Conversely, in endothelial cells, the ETB receptor can couple to Gi, an inhibitory G protein, resulting in the inhibition of adenylate cyclase activity. nih.gov This dual regulation of cAMP levels adds another layer of complexity to endothelin signaling, influencing processes such as vascular tone and cell growth. jci.org
| Signaling Pathway | Key Mediators | Primary Downstream Effect | References |
| Inositol Triphosphate (IP3) | Phospholipase C (PLC), IP3 Receptor | Intracellular Ca2+ release | nih.govbiologists.combiologists.comtaylorfrancis.com |
| Rho-kinase (ROCK) | RhoA, Rho-kinase, Myosin Light Chain Phosphatase (MLCP) | Increased Ca2+ sensitivity, sustained vasoconstriction | physiology.orgplos.orgitmedicalteam.pl |
| EGFR Transactivation | Matrix Metalloproteinases (MMPs), c-Src, HB-EGF | Mitogenic signaling, cell proliferation | cdnsciencepub.comahajournals.orgplos.orgmdpi.com |
| Adenylate Cyclase Modulation | Gs protein, Gi protein, cyclic AMP (cAMP) | Regulation of vascular tone and cell growth | nih.govjci.org |
Receptor Internalization and Trafficking
Following agonist binding, endothelin receptors, like many GPCRs, undergo a process of internalization, which is crucial for signal desensitization and resensitization. This process involves the movement of receptors from the cell surface into the cell's interior. cdnsciencepub.com Both ETA and ETB receptors are internalized via a clathrin-dependent mechanism that requires the involvement of β-arrestin and dynamin. nih.gov
Upon internalization, the two receptor subtypes follow distinct intracellular trafficking pathways. nih.govresearchgate.net The ETA receptor is typically sorted into a recycling pathway. nih.govresearchgate.net It colocalizes with transferrin in the pericentriolar recycling compartment and is eventually returned to the plasma membrane, allowing for the resensitization of the cell to further stimulation. nih.govresearchgate.net This recycling may explain the persistent signaling observed with ETA receptor activation. researchgate.net
In contrast, the ETB receptor is primarily targeted to lysosomes for degradation after internalization. cdnsciencepub.comnih.govresearchgate.net This lysosomal targeting serves as a mechanism for downregulating the receptor and also plays a crucial role in the clearance of circulating ET-1 from the bloodstream. cdnsciencepub.comnih.gov Both receptor subtypes initially traffic through Rab5-positive early endosomes, which act as a common sorting station. cdnsciencepub.comnih.gov The differential trafficking of ETA and ETB receptors highlights their distinct roles in mediating both signaling and clearance functions.
| Receptor Subtype | Primary Trafficking Pathway after Internalization | Key Proteins Involved | Functional Consequence | References |
| ETA Receptor | Recycling to plasma membrane | β-arrestin, dynamin, Rab5 | Persistent signaling and resensitization | nih.govresearchgate.net |
| ETB Receptor | Targeting to lysosomes for degradation | β-arrestin, dynamin, Rab5 | Signal termination and clearance of circulating ET-1 | cdnsciencepub.comnih.govresearchgate.net |
Endothelin-Mediated Physiological Processes (via Mature Endothelin-1)
The conversion of this compound to mature ET-1 leads to the activation of a wide array of physiological processes, primarily through the interaction of ET-1 with its receptors on various cell types.
Regulation of Vascular Tone and Hemodynamics
ET-1 is one of the most potent endogenous vasoconstrictors known. nih.govnih.gov It plays a significant role in the regulation of vascular tone and hemodynamics. mdpi.comnih.gov The effects of ET-1 on vascular tone are mediated by both ETA and ETB receptors. nih.gov
Activation of ETA receptors, which are predominantly located on vascular smooth muscle cells, leads to potent and long-lasting vasoconstriction. nih.govnih.gov This is a primary mechanism by which ET-1 increases blood pressure. In contrast, the role of ETB receptors is more complex. ETB receptors on vascular smooth muscle cells also mediate vasoconstriction. nih.gov However, ETB receptors located on endothelial cells trigger the release of vasodilators, such as nitric oxide (NO) and prostacyclin, which counteract the vasoconstrictor effects. physiology.orgresearchgate.net Therefore, the net effect of ET-1 on vascular tone depends on the balance of activation of these receptor subtypes in a particular vascular bed. karger.com In many pathological conditions, such as hypertension, there is an upregulation of ETA receptor signaling, contributing to increased vascular resistance. mdpi.com
Cardiac Function Modulation
In pathological conditions like heart failure, the endothelin system is often activated, and ET-1 can contribute to cardiac remodeling, including hypertrophy of cardiac myocytes and fibroblast proliferation. nih.govoup.com
Renal Fluid and Electrolyte Balance
The endothelin system is crucial for regulating renal function, including fluid and electrolyte balance. physiology.orgoup.comportlandpress.com ET-1 is produced in the kidney and exerts its effects through both ETA and ETB receptors located on various renal cell types. karger.comportlandpress.com
Activation of ETA receptors in the renal vasculature causes vasoconstriction of both the afferent and efferent arterioles, leading to a decrease in renal blood flow and glomerular filtration rate (GFR). tandfonline.com This can result in sodium and water retention. Conversely, activation of ETB receptors, particularly in the collecting duct, promotes natriuresis (sodium excretion) and diuresis (water excretion). physiology.org ETB receptors also contribute to the clearance of ET-1 from the circulation. physiology.org Under normal physiological conditions, there is a balance between the actions of ETA and ETB receptors to maintain renal homeostasis. physiology.org In various kidney diseases, this balance is disrupted, often with an overactivation of the ET-1/ETA receptor pathway, contributing to disease progression. physiology.orgoup.com
Cellular Proliferation and Mitogenesis
ET-1 is a potent mitogen for a variety of cell types, including vascular smooth muscle cells, fibroblasts, and some cancer cells. cdnsciencepub.comnih.gov This proliferative activity is primarily mediated through the ETA receptor. cdnsciencepub.com The mitogenic signaling of ET-1 involves the activation of several downstream pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. cdnsciencepub.comahajournals.org As mentioned earlier, transactivation of the EGFR is a key mechanism by which ET-1 stimulates DNA synthesis and cell proliferation. cdnsciencepub.comphysiology.org
The proliferative effects of ET-1 are implicated in the pathogenesis of various diseases characterized by abnormal cell growth, such as vascular remodeling in hypertension and pulmonary hypertension, as well as the growth and progression of certain tumors. cdnsciencepub.comnih.govahajournals.org ET-1 can act synergistically with other growth factors, such as platelet-derived growth factor (PDGF) and epidermal growth factor (EGF), to amplify its proliferative effects. cdnsciencepub.comphysiology.org
| Process | Primary Receptor(s) Involved | Key Effects | References |
| Regulation of Vascular Tone | ETA and ETB | Vasoconstriction (ETA and smooth muscle ETB), Vasodilation (endothelial ETB via NO/prostacyclin) | nih.govnih.govmdpi.comphysiology.orgresearchgate.netkarger.com |
| Cardiac Function | ETA | Positive inotropy, Increased afterload leading to decreased cardiac output | taylorfrancis.comnih.govnih.govahajournals.org |
| Renal Fluid and Electrolyte Balance | ETA and ETB | Decreased RBF and GFR, Na+ retention (ETA); Natriuresis and diuresis (ETB) | physiology.orgkarger.comoup.comportlandpress.comtandfonline.com |
| Cellular Proliferation and Mitogenesis | ETA | Stimulation of DNA synthesis and cell division in various cell types | cdnsciencepub.comnih.govahajournals.orgphysiology.org |
Cell Migration Regulation
This compound-1, as a precursor to the potent vasoactive peptide endothelin-1 (ET-1), is integral to processes that regulate cell migration. While this compound-1 itself is considered to have no direct physiological effects independent of its conversion to ET-1, its presence indicates the localized potential for the generation of ET-1, which is a significant regulator of cell movement. nih.gov The conversion of this compound-1 to ET-1 by endothelin-converting enzymes is a critical step in enabling the migratory functions attributed to the endothelin system. biologists.com
ET-1 is a recognized growth factor that induces the migration of various cell types, a crucial component of processes like angiogenesis, the formation of new blood vessels from pre-existing ones. physiology.org Research has shown that ET-1 promotes the migration of endothelial cells, smooth muscle cells, and cancer cells. physiology.orgaging-us.complos.org For instance, ET-1 is a potent inducer of migration in human brain-derived microvascular endothelial cells. physiology.org This migratory effect is also observed in pulmonary artery smooth muscle cells, where ET-1 stimulates migration through the ET-A receptor. cdnsciencepub.com
The signaling pathways involved in ET-1-induced cell migration are complex and can be cell-type dependent. In human brain endothelial cells, multiple pathways are essential for migration, including protein tyrosine kinase Src, Ras, protein kinase C (PKC), and phosphatidylinositol 3-kinase (PI3K). physiology.org Similarly, in human chondrosarcoma cells, ET-1 promotes migration through the FAK/PI3K/Akt/mTOR pathways. capes.gov.br Overexpression of ET-1 in certain cancer cells has been shown to enhance cell migration, an effect that can be diminished by ET-1 or AKT inhibitors. plos.org This highlights the role of the PI3K/AKT pathway as a key mediator of ET-1-induced cell migration. aging-us.complos.org
Furthermore, the migratory response to ET-1 can differ based on the vascular bed. For example, while ET-1 induces migration of pulmonary smooth muscle cells, it has no such effect on aortic smooth muscle cells, suggesting a specialized role for ET-1 in the pulmonary circulation. cdnsciencepub.com This difference is not due to receptor density but rather to how the ET-A receptor is coupled to downstream signaling pathways like ERK1/2 MAP kinase in different cell types. cdnsciencepub.com
The regulation of cell migration by ET-1 also involves the expression of matrix metalloproteinases (MMPs). Studies have shown that ET-1 can increase the expression of MMP-9 and MMP-13 in glioblastoma cells and MMP-13 in chondrosarcoma cells, which corresponds with enhanced cell migration. capes.gov.brresearchgate.net
Interactive Data Table: Signaling Pathways in ET-1-Induced Cell Migration
| Cell Type | Key Signaling Pathways Involved | Receptor(s) | Reference |
| Human Brain Endothelial Cells | Src, Ras, PKC, PI3K, ERK, JNK | ET-A and ET-B | physiology.org |
| Pulmonary Artery Smooth Muscle Cells | ERK1/2 MAP kinase | ET-A | cdnsciencepub.com |
| Human Chondrosarcoma Cells | FAK/PI3K/Akt/mTOR, NF-κB | Not specified | capes.gov.br |
| Murine Myoblasts (C2C12) | PI3K-AKT-GSK | ET-A | aging-us.com |
| Human Glioblastoma (U251) | MAP kinase, PI3K/Akt | Not specified | researchgate.net |
| 293T cells (overexpressing EDN1) | AKT pathway | Not specified | plos.org |
Neurohormonal and Central Nervous System Interactions
This compound-1 and its active form, ET-1, play a significant role in the complex interplay of the neurohormonal system and the central nervous system (CNS). ET-1 is widely distributed throughout the CNS, including in the hypothalamus and limbic system, where it is thought to act as a neuromodulator or a locally functioning hormone. physiology.orgnih.gov Its presence and that of its receptors in key areas controlling autonomic functions suggest its deep involvement in central autonomic control and cardiorespiratory homeostasis. nih.gov
Neurohormonal Regulation
Studies in conscious rabbits have shown that intracerebroventricular injection of ET-1 leads to a prompt increase in arterial pressure and renal sympathetic nerve activity. nih.gov This is accompanied by a rise in plasma levels of epinephrine, norepinephrine, and vasopressin, indicating that centrally acting ET-1 causes a pressor response primarily by enhancing sympathoadrenal outflow. nih.gov This sympathoexcitatory role of the endogenous endothelin system appears to be particularly relevant in hypertensive states. thoracickey.com
Central Nervous System Interactions
Within the CNS, ET-1 is produced by various cells, including neurons and astrocytes, and functions as a neuropeptide. jci.orgbjbms.org It is implicated in a variety of CNS functions and responses. For instance, ET-1 is involved in the central coordination of stress responses. physiology.org Research on mice has shown that ET-1 modulates responses to different types of stressors, with a close association with catecholamine metabolism in the hypothalamus and amygdala. physiology.orgnih.gov
ET-1 and its receptors are found in regions of the forebrain, cerebellum, and brain stem. physiology.org The peptide is believed to regulate the release of hormones and neurotransmitters. nih.gov In brain disorders, the production of ET-1 increases, contributing to pathophysiological responses. mdpi.com For example, activation of endothelin B (ET-B) receptors, which are highly expressed on reactive astrocytes following brain injury, promotes astrocytic activation. mdpi.com This can influence the production of various astrocyte-derived factors. mdpi.com
The widespread distribution of endothelin-containing neurons suggests a general role as an intercellular messenger, either directly as a neurotransmitter or indirectly by modulating the action of other neurotransmitters. jci.org While the effects of ET-1 on nerve tissue are evident, it's also important to consider its potent effects on nerve blood flow. nih.gov
Interactive Data Table: Effects of Central ET-1 Administration
| Animal Model | Administration Route | Observed Effects | Implied Function | Reference |
| Conscious Rabbits | Intracerebroventricular | Increased arterial pressure, renal sympathetic nerve activity, plasma epinephrine, norepinephrine, and vasopressin. | Enhancement of sympathoadrenal outflow. | nih.gov |
| Rats | Intracerebroventricular | Increased blood pressure and sympathetic nervous system activity. | Sympathoexcitatory role. | thoracickey.com |
| Mice (ET-1 knockout) | Genetic modification | Altered responses to emotional and physical stressors. | Modulation of central stress responses. | physiology.orgnih.gov |
Pathophysiological Roles of Big Endothelin and the Endothelin System
Role in Cardiovascular Pathophysiology
The endothelin (ET) system, including its precursor big endothelin-1 (B181129) (big ET-1), plays a significant role in the pathophysiology of various cardiovascular diseases. Big ET-1 is a prohormone that is cleaved by endothelin-converting enzymes to form the highly potent vasoconstrictor, endothelin-1 (ET-1). Due to its longer half-life, big ET-1 is often considered a more stable marker of the activation of the endothelin system. mdpi.combmgrp.com
Systemic Hypertension Mechanisms
The endothelin system is a crucial contributor to the regulation of vascular tone and blood pressure. nih.gov An overactive endothelin system can lead to sustained vasoconstriction and the development of systemic hypertension. mdpi.comnih.gov While some studies suggest that plasma levels of big ET-1 may not be significantly elevated in individuals with essential hypertension without other comorbidities, its downstream product, ET-1, is implicated in the hypertensive process. mdpi.comresearchgate.net
The mechanisms by which the endothelin system contributes to systemic hypertension are multifaceted:
Vasoconstriction: ET-1 is one of the most potent vasoconstrictors known, acting on ETa and ETb receptors on vascular smooth muscle cells, leading to increased peripheral resistance and elevated blood pressure. nih.govcvphysiology.com
Endothelial Dysfunction: An imbalance between the vasodilator nitric oxide and the vasoconstrictor ET-1 is a hallmark of endothelial dysfunction, a key factor in the development of hypertension. mdpi.com
Inflammation and Oxidative Stress: Increased production of ET-1 in the vascular wall can promote low-grade inflammation and oxidative stress, further contributing to vascular damage and hypertension. mdpi.com
Vascular Remodeling: ET-1 has mitogenic properties, meaning it can stimulate the growth of vascular smooth muscle cells, leading to thickening of the blood vessel walls and increased arterial stiffness, which are characteristic features of chronic hypertension. ahajournals.org
Interaction with other Neurohormonal Systems: The endothelin system interacts with other systems that regulate blood pressure, such as the renin-angiotensin-aldosterone system, amplifying its pressor effects. ahajournals.orgmdpi.com
Table 1: Research Findings on Big Endothelin-1 in Systemic Hypertension
| Study Focus | Key Findings | Reference |
|---|---|---|
| Big ET-1 Levels in Essential Hypertension | Serum levels of big ET-1 in patients with essential hypertension were found to be similar to those in normotensive controls, suggesting it may not be a primary causal factor in the initial development of primary hypertension. | mdpi.comresearchgate.net |
| ET-1 in Hypertensive Processes | Increased ET-1 production contributes to endothelial dysfunction, vasoconstrictor activity, arterial aging, and the development of atherosclerotic changes associated with hypertension. | mdpi.com |
| Endothelin System Activation | Activation of the endothelin system, particularly the effects of ET-1, is considered an important contributor to the clinical manifestation of essential hypertension. | mdpi.com |
Pulmonary Hypertension Etiology and Progression
The endothelin system is a key player in the etiology and progression of pulmonary hypertension (PH), a condition characterized by high blood pressure in the arteries of the lungs. mdpi.comnih.gov In various forms of PH, there is a marked activation of the endothelin system, with elevated levels of both ET-1 and its precursor, big ET-1, in the plasma and lung tissue. mdpi.comnih.govahajournals.org
The role of the endothelin system in PH involves:
Potent Vasoconstriction: ET-1 causes significant constriction of the pulmonary arteries, leading to increased pulmonary vascular resistance. ersnet.org
Vascular Remodeling: ET-1 promotes the proliferation of pulmonary artery smooth muscle cells and fibroblasts, contributing to the thickening and remodeling of the pulmonary vessel walls, a hallmark of PH. mdpi.commdpi.com
Inflammation: The endothelin system is involved in the inflammatory processes within the pulmonary vasculature that contribute to the pathogenesis of the disease. oup.com
Receptor Imbalance: In PH, there can be an altered expression of endothelin receptors, with an upregulation of the ETb receptors in the pulmonary artery, which, along with ETa receptors, mediate the vasoconstrictive and proliferative effects of ET-1. ahajournals.org
Table 2: Research Findings on this compound-1 in Pulmonary Hypertension
| Study Focus | Key Findings | Reference |
|---|---|---|
| Big ET-1 Levels in PH | Plasma big ET-1 levels are significantly higher in patients with pulmonary hypertension compared to healthy individuals. | ahajournals.org |
| Endothelin System Activation in PH | The endothelin system is activated in all forms of human PH and contributes to its development through vasoconstriction and mitogenic properties. | ersnet.org |
| ET Receptor Expression | In thromboembolic PH, there is a selective upregulation of ETb receptor gene expression in the pulmonary artery, in addition to increased plasma big ET-1 levels. | ahajournals.org |
Heart Failure Pathogenesis and Progression
The activation of the endothelin system is a well-established component of the neurohormonal response in heart failure (HF). ersnet.org Elevated plasma concentrations of both big ET-1 and ET-1 are consistently observed in patients with HF and are strong independent predictors of adverse outcomes, including mortality. nih.govjacc.orgfrontiersin.org
The detrimental roles of the endothelin system in the pathogenesis and progression of HF include:
Increased Afterload: The potent vasoconstrictor effects of ET-1 increase systemic and pulmonary vascular resistance, thereby increasing the workload on the failing heart. jacc.org
Direct Myocardial Effects: ET-1 has direct effects on the heart muscle, including positive inotropic (increased contractility) and chronotropic (increased heart rate) effects that can be detrimental in the long term. It can also contribute to myocardial hypertrophy and fibrosis, leading to further deterioration of cardiac function. nih.govcvphysiology.comnih.gov
Cardiac Remodeling: The endothelin system is a key mediator of cardiac remodeling, the process of changes in the size, shape, and function of the heart in response to injury or stress. ET-1 promotes myocyte hypertrophy and interstitial fibrosis. nih.govmdpi.com
Neurohormonal Activation: The endothelin system interacts with other neurohormonal systems activated in HF, such as the renin-angiotensin-aldosterone system and the sympathetic nervous system, creating a vicious cycle of progressive cardiac dysfunction. frontiersin.org
Table 3: Research Findings on this compound-1 in Heart Failure
| Study Focus | Prognostic Value of Big ET-1 | Reference |
|---|---|---|
| Acute Decompensated Heart Failure | Elevated baseline big ET-1 is an independent predictor of poor short-term outcomes in patients with acute decompensated heart failure. | frontiersin.org |
| Chronic Heart Failure | Elevated plasma levels of ET-1 and its precursor, big ET-1, are strong independent predictors of death in patients with congestive heart failure. | jacc.org |
| Dilated Cardiomyopathy | Big ET-1 is independently associated with the composite outcome of death and heart transplantations in patients with dilated cardiomyopathy. | nih.gov |
Coronary Artery Disease and Vascular Remodeling
The endothelin system, including big ET-1, is implicated in the pathophysiology of coronary artery disease (CAD) and the associated vascular remodeling. frontiersin.org Elevated levels of big ET-1 have been identified as a risk factor for adverse prognosis in patients with CAD. abccardiol.org
The contribution of the endothelin system to CAD and vascular remodeling involves several mechanisms:
Coronary Vasoconstriction: ET-1 is a potent constrictor of the coronary arteries, which can lead to myocardial ischemia. ahajournals.org
Vascular Smooth Muscle Cell Proliferation: ET-1 acts as a mitogen for vascular smooth muscle cells, promoting their proliferation and contributing to the thickening of the arterial wall and the development of atherosclerotic plaques. jacc.orgahajournals.org
Inflammation and Endothelial Dysfunction: The endothelin system is involved in the inflammatory processes and endothelial dysfunction that are central to the initiation and progression of atherosclerosis. abccardiol.org
Plaque Instability: ET-1 is highly expressed in vulnerable atherosclerotic plaques, suggesting a role in plaque instability and rupture. nih.gov
Table 4: Research Findings on this compound-1 in Coronary Artery Disease
| Study Focus | Key Findings | Reference |
|---|---|---|
| Big ET-1 and CAD Severity | There is a significant positive correlation between the plasma big ET-1 level and the severity of coronary artery disease in patients with non-ST segment-elevated myocardial infarction. | abccardiol.org |
| Big ET-1 as a Prognostic Marker | Elevated plasma big ET-1 levels are independently associated with an increased risk of adverse cardiovascular events in patients with atrial fibrillation and coronary artery disease. | frontiersin.org |
| ET-1 Release in Atherosclerotic Arteries | Mechanical stress, such as during angioplasty, can cause the release of ET-1 from atherosclerotic coronary arteries, potentially contributing to altered vascular reactivity. | ahajournals.org |
Atherosclerosis Development
The development of atherosclerosis, the underlying cause of most cardiovascular diseases, is a complex process involving inflammation, lipid deposition, and cellular proliferation within the arterial wall. The endothelin system, marked by the presence of big ET-1, is an active participant in this process. nih.gov
The role of the endothelin system in atherosclerosis development includes:
Pro-inflammatory Effects: ET-1 acts as a pro-inflammatory factor, promoting the adhesion of leukocytes to the endothelium, a critical early step in the formation of atherosclerotic lesions. nih.gov
Endothelial Dysfunction: An imbalance in the production of ET-1 and nitric oxide contributes to endothelial dysfunction, which is considered an initiating factor in atherosclerosis. ahajournals.org
Smooth Muscle Cell Proliferation and Migration: ET-1 stimulates the proliferation and migration of vascular smooth muscle cells, which contribute to the growth of atherosclerotic plaques. jacc.org
Association with Unstable Plaques: Elevated levels of big ET-1 have been associated with noncalcified or mixed coronary atherosclerotic plaques, which are considered more vulnerable to rupture. nih.gov
Table 5: Research Findings on this compound-1 in Atherosclerosis
| Study Focus | Key Findings | Reference |
|---|---|---|
| Big ET-1 and Plaque Type | Patients with noncalcified and mixed coronary atherosclerotic plaques have significantly elevated plasma big ET-1 levels. | nih.gov |
| ET-1 in Atherosclerotic Lesions | The expression of ET-1 and its receptors is upregulated in human atherosclerotic lesions. | nih.gov |
| ET and Big ET-1 in Developed Plaques | There is a significant increase in both big ET-1 and mature ET in aorta containing fully developed raised atherosclerotic plaques. | ahajournals.org |
Vasospastic Disorders
Vasospastic disorders are characterized by the sudden, intense constriction of blood vessels. The potent vasoconstrictor properties of ET-1 make the endothelin system a key suspect in the pathophysiology of these conditions. nih.gov
The involvement of the endothelin system in vasospastic disorders is supported by the following:
Coronary Vasospasm: Increased plasma levels of ET-1 have been observed in patients with vasospastic angina, suggesting a role for ET-1 in inducing coronary artery spasm. ahajournals.org
Cerebral Vasospasm: Following a subarachnoid hemorrhage, the release of ET-1 is thought to contribute to the development of cerebral vasospasm, a serious complication that can lead to stroke. Elevated levels of big ET-1 in the cerebrospinal fluid have been associated with vasospasm and poor outcomes in these patients. researchgate.net
Enhanced Sensitivity: Atherosclerosis can increase the sensitivity of arteries to the vasoconstrictor effects of ET-1, predisposing individuals to vasospastic events. ahajournals.org
Table 6: Research Findings on this compound-1 in Vasospastic Disorders
| Study Focus | Key Findings | Reference |
|---|---|---|
| Big ET-1 in Subarachnoid Hemorrhage | Early elevation of cerebrospinal fluid big ET-1 is strongly and independently associated with poor outcomes and angiographic vasospasm following subarachnoid hemorrhage. | researchgate.net |
| ET-1 in Vasospastic Angina | Increased plasma levels of endothelin-1 have been linked to the induction of coronary spasm in patients with vasospastic angina pectoris. | ahajournals.org |
| Endothelin in Vasospastic Diseases | Pathologies most probably related to endothelin dysfunction are vasospastic diseases, especially vasospasm after subarachnoid hemorrhage. | nih.gov |
Cardiac Hypertrophy and Fibrosis
The endothelin (ET) system, particularly endothelin-1 (ET-1), plays a significant role in the pathological remodeling of the heart, leading to cardiac hypertrophy and fibrosis. Prolonged exposure to ET-1 can result in myocardial hypertrophy and damage to cardiac myocytes. bjbms.org These cellular effects, including the proliferation and hypertrophy of cardiac myocytes and the activation of cardiac fibroblasts, are closely associated with the clinical manifestations of heart failure and the progressive dysfunction of the heart. bjbms.org
Research has demonstrated that ET-1 directly stimulates collagen accumulation, indicating its pivotal role in myocardial fibrosis. bjbms.org In animal models of hypertension, the endothelin system has been shown to contribute to myocardial fibrosis and arterial hypertrophy through mechanisms that may be independent of blood pressure. ahajournals.org Furthermore, studies suggest that different endothelin receptors are involved in these processes; the ET-A receptor is implicated in the wall hypertrophy of intracardiac arteries, while the ET-B receptor is linked to fibrosis. ahajournals.org
Endothelin-1 is also known to promote the growth of cardiomyocytes and stimulate collagen synthesis by cardiac fibroblasts. oup.com The overexpression of ET-1 in the heart during endothelin-dependent hypertension can increase the synthesis of procollagen (B1174764) I and III, leading to significant cardiac interstitial and perivascular fibrosis. oup.com This occurs due to an imbalance between the synthesis and degradation of collagen. oup.com The activation of the endothelin axis can induce fibrosis and myocardial hypertrophy, partly by upregulating transglutaminase 2, which is associated with diastolic dysfunction and cardiac remodeling. thno.org In response to pressure overload, cardiac endothelial cells can change their phenotype and secrete major factors like ET-1, which is a key growth factor contributing to cardiac hypertrophy and fibrosis. mdpi.com
Table 1: Role of Endothelin-1 in Cardiac Hypertrophy and Fibrosis
| Pathophysiological Process | Role of Endothelin-1 | Key Findings | Citations |
|---|---|---|---|
| Cardiac Hypertrophy | Promotes growth of cardiomyocytes. | Prolonged exposure leads to myocardial hypertrophy and cellular damage. | bjbms.orgoup.commdpi.com |
| Mediates wall hypertrophy of intracardiac arteries via ET-A receptors. | Endothelin receptor antagonists can prevent vascular hypertrophy. | ahajournals.orgoup.com | |
| Cardiac Fibrosis | Directly stimulates collagen accumulation. | Plays a pivotal role in myocardial fibrosis. | bjbms.org |
| Increases synthesis of procollagen I and III. | Leads to interstitial and perivascular fibrosis. | oup.com | |
| Mediated by ET-B receptors. | Antagonism of ET-B receptors reduces cardiac fibrosis. | ahajournals.org | |
| Heart Failure | Cellular effects are associated with progressive cardiac dysfunction. | Elevated ET-1 levels are observed in heart failure. | bjbms.org |
Atrial Fibrillation
The endothelin system is implicated in the pathophysiology of atrial fibrillation (AF). ahajournals.org Elevated levels of endothelin-1 (ET-1) in the atria are associated with increased left atrial size, the presence of AF rhythm, hypertension, and heart failure. ahajournals.org Research suggests that ET-1 contributes to atrial dilatation, fibrosis, and hypertrophy, which are all factors that likely play a role in the persistence of AF. ahajournals.org Both the expression of the ET-1 gene and its processing are activated during AF. hellenicjcardiol.org In turn, ET-1 enhances the expression of genes involved in cardiac dilatation, hypertrophy, and fibrosis, creating a feedback loop that may contribute to the persistence of AF. hellenicjcardiol.org
This compound-1, the precursor to ET-1, has also been studied in the context of AF. frontiersin.org Plasma levels of big ET-1 are associated with long-term outcomes in patients with both AF and acute coronary syndrome or those undergoing percutaneous coronary intervention. frontiersin.org Studies have shown that both plasma high-sensitivity C-reactive protein (an inflammatory marker) and big ET-1 levels are elevated in patients with lone AF and are associated with the condition. jgc301.com Specifically, in patients with paroxysmal lone AF, there is a significant positive correlation between plasma hs-CRP and big ET-1 levels. jgc301.com
Furthermore, the role of ET-1 may differ depending on the underlying cause of AF. For instance, patients with rheumatic mitral stenosis, a condition that can lead to AF, have significantly higher ET-1 levels compared to patients with lone AF. ahajournals.org This suggests that ET-1 may play a differential role in the pathophysiology of thrombus formation in mitral stenosis versus AF alone. ahajournals.org
Table 2: this compound-1 and Atrial Fibrillation
| Patient Population | Key Findings | Citations |
|---|---|---|
| Lone Atrial Fibrillation | Elevated plasma big ET-1 levels are associated with AF. | jgc301.com |
| Positive correlation between big ET-1 and hs-CRP in paroxysmal AF. | jgc301.com | |
| AF with Acute Coronary Syndrome/PCI | Plasma big ET-1 levels are associated with long-term outcomes. | frontiersin.org |
| Rheumatic Mitral Stenosis with AF | Significantly higher ET-1 levels compared to lone AF. | ahajournals.org |
Role in Renal Pathophysiology
Mechanisms of Renal Dysfunction and Injury
The endothelin system is a critical player in the development and progression of renal dysfunction and injury. tandfonline.com Increased production of renal endothelin-1 (ET-1) is a common feature in various pathological conditions that lead to chronic kidney disease (CKD), such as diabetes, hypertension, and inflammation. nih.govresearchgate.net Factors like hyperglycemia, acidosis, insulin (B600854) resistance, and elevated levels of angiotensin II can all enhance the renal production of ET-1. tandfonline.com
The detrimental effects of ET-1 in the kidney are primarily mediated through the activation of endothelin A (ETA) receptors. researchgate.net This activation leads to a cascade of events that contribute to renal injury, including sustained vasoconstriction of renal arterioles, which can result in hyperfiltration, podocyte damage, and a subsequent decline in the glomerular filtration rate (GFR). mdpi.com ET-1 also promotes cell proliferation, hypertrophy, inflammation, and the accumulation of extracellular matrix, all of which are key factors in the progression of CKD. nih.gov
Furthermore, ET-1 is implicated in renal tubular injury associated with conditions like ischemia-reperfusion and sepsis-induced acute kidney injury. nih.gov Over-activation of the renal ET-1 system can lead to renal disease, which appears to stem from an imbalance favoring ETA receptor activity over ETB receptor activity. nih.gov
Glomerular and Tubulointerstitial Disease Progression
The endothelin system plays a crucial role in the progression of both glomerular and tubulointerstitial diseases. mdpi.com In the glomeruli, ET-1 contributes to the development of glomerulosclerosis. oup.com This is supported by evidence from transgenic mice that overexpress the human preproendothelin (B1168534) gene and develop glomerulosclerosis even without systemic hypertension. nih.gov
ET-1 promotes the proliferation of mesangial cells and the synthesis of glomerular fibronectin, contributing to the expansion of the mesangial matrix. oup.com It is also a potent mitogen for fibroblasts and can favor cell proliferation while promoting the transcription of matrix protein genes. uninet.edu The activation of the endothelin system is observed in conditions associated with renal disease progression, such as diabetes, insulin resistance, and obesity. oup.com
In the tubulointerstitium, ET-1 can act as a chemotactic agent for blood monocytes, which may contribute to the tubulointerstitial damage seen in many progressive renal diseases. uninet.edu The generation of ET-1 in the renal tubules and the activation of ETA receptors in both the tubules and interstitial cells are significant contributors to the pathological advancement of CKD. tandfonline.com In models of proteinuric progressive renal disease, there is an enhanced renal gene expression and synthesis of ET-1, which correlates with the degree of interstitial fibrosis and glomerulosclerosis. uninet.edu
Proteinuria Development
Endothelin-1 (ET-1) is a key contributor to the development of proteinuria, a hallmark of many kidney diseases. oup.com Multiple endothelin-dependent mechanisms are involved in this process. oup.com ET-1 can increase glomerular permeability, leading to the leakage of proteins like albumin into the urine. mdpi.commdpi.com
One of the primary ways ET-1 promotes proteinuria is by causing injury to podocytes, the specialized cells that form a crucial part of the glomerular filtration barrier. nih.govoup.com Activation of ETA receptors by ET-1 can lead to podocyte damage, disruption of the actin cytoskeleton, and effacement of podocyte foot processes. oup.comoup.com There is also evidence that ET-1-stimulated crosstalk between podocytes and endothelial cells can result in damage to the endothelial glycocalyx, further exacerbating albuminuria. oup.com
The development of proteinuria can, in turn, create a vicious cycle by stimulating further ET-1 production. oup.com For instance, increased protein traffic can cause extensive endocytosis by proximal tubular cells, which then acquire an inflammatory phenotype and increase their production of ET-1. uninet.edu In experimental models of nephrotic syndrome, the generation of ET-1 has been shown to correlate closely with the level of proteinuria. tandfonline.com
Renal Fibrosis
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the final common pathway for most chronic kidney diseases, and the endothelin system is a major driver of this process. bjbms.orgnih.gov Endothelin-1 (ET-1) directly contributes to renal fibrosis by stimulating the synthesis of collagen and other matrix proteins. bjbms.orgahajournals.org
The profibrotic effects of ET-1 are mediated through the activation of ETA receptors, which leads to the proliferation of fibroblasts and mesangial cells, as well as increased production of extracellular matrix. bjbms.orgnih.gov In various animal models of renal disease, increased renal ET-1 gene expression is paralleled by an increase in urinary excretion of the peptide, both of which correlate with the degree of interstitial fibrosis and glomerulosclerosis. uninet.edu
Direct evidence for the role of ET-1 in renal fibrosis comes from studies on transgenic animals. Mice that overexpress the human ET-1 promoter exhibit increased renal synthesis of ET-1 and develop renal fibrosis and glomerulosclerosis. uninet.edu Furthermore, studies have shown that the balance between nitric oxide and endothelin is a key factor in controlling collagen I gene expression in the kidney. When nitric oxide is inhibited, local endothelin synthesis increases, leading to the activation of collagen I gene expression and the development of renal vascular fibrosis. ahajournals.org Importantly, treatment with an endothelin receptor antagonist has been shown to normalize the expression of the collagen I gene and lead to the regression of renal vascular fibrosis. ahajournals.org
Role in Pulmonary Pathophysiology (beyond Hypertension)
The endothelin system plays a significant role in lung diseases beyond its well-documented involvement in pulmonary hypertension. bjbms.organnualreviews.org
Bronchoconstriction Mechanisms
Endothelin-1 is a powerful bronchoconstrictor, demonstrating a potency approximately 100 times greater than methacholine (B1211447) in individuals with asthma. atsjournals.orgdroracle.aiatsjournals.org The bronchoconstrictive effects of endothelins are mediated through the activation of both endothelin A (ETA) and endothelin B (ETB) receptors located on airway smooth muscle. ersnet.orgnih.govbiochemia-medica.com In human bronchi, ETB receptors are the predominant subtype on smooth muscle, and their activation leads to bronchoconstriction. nih.gov This suggests that both ET-1 and endothelin-3 (ET-3), which have similar affinities for the ETB receptor, could mediate this effect. nih.gov
Studies in animal models have confirmed the involvement of both receptor subtypes in ET-1-induced bronchoconstriction. ersnet.org The administration of ET-1 leads to significant increases in airway resistance. ersnet.org Pre-treatment with antagonists for either ETA or ETB receptors can significantly reduce this effect, indicating that both receptor types contribute to the narrowing of the airways. ersnet.org Furthermore, airway inflammation can lead to increased ET-1 synthesis, potentially creating a feedback loop that perpetuates both inflammation and bronchoconstriction. nih.gov
Pulmonary Vascular Remodeling and Fibrosis
The endothelin system is a key contributor to the pathological processes of pulmonary vascular remodeling and fibrosis. ersnet.orgresearchgate.net Elevated levels of ET-1 have been found in the bronchoalveolar lavage fluid and lung tissue of patients with idiopathic pulmonary fibrosis (IPF). nih.goversnet.orgnih.gov
ET-1 promotes several processes that lead to fibrosis:
Fibroblast to Myofibroblast Differentiation: ET-1 induces the transformation of fibroblasts into myofibroblasts, which are key cells in the production of extracellular matrix (ECM). ersnet.orgnih.gov
ECM Deposition: It stimulates the synthesis of collagen types I and III, major components of fibrotic tissue. ersnet.org
Inhibition of ECM Degradation: ET-1 can inhibit the expression of matrix metalloproteinase-1, an enzyme responsible for breaking down collagen. ersnet.org
Cellular Proliferation: ET-1 is a mitogen for fibroblasts and smooth muscle cells, contributing to the thickening of the vascular wall and lung tissue. tandfonline.comahajournals.org
Inflammation: The endothelin system is involved in inflammatory processes that contribute to fibrosis. atsjournals.org
In animal models, overexpression of the human ET-1 gene leads to the development of pulmonary fibrosis. tandfonline.com Conversely, the use of endothelin receptor antagonists has been shown to limit bleomycin-induced lung fibrosis in rodents, providing a rationale for targeting this system to treat fibrotic lung diseases in humans. nih.govnih.gov Increased expression of endothelin-converting enzyme-1 (ECE-1), the enzyme that converts Big ET-1 to active ET-1, has also been observed in the lung tissue of patients with IPF, colocalizing with Big ET-1 and ET-1 and correlating with disease activity. atsjournals.org
Contributions to Other Disease States
The influence of the endothelin system extends to various other organ systems and pathological conditions.
Hepatic Fibrosis
In the liver, the endothelin system is a significant player in the development of hepatic fibrosis and portal hypertension. tandfonline.comnih.gov Following liver injury, hepatic stellate cells (HSCs) become activated and are a primary source and target of ET-1. nih.gov This activation leads to a cascade of events promoting fibrosis:
Increased ET-1 Production: Activated HSCs produce ET-1, creating an autocrine and paracrine loop that perpetuates their activation. nih.gov
Extracellular Matrix Synthesis: ET-1 stimulates HSCs to produce large amounts of ECM proteins, including fibril-forming collagens, which accumulate in the perisinusoidal space. nih.gov
Increased Intrahepatic Resistance: The deposition of ECM increases liver stiffness and vascular resistance, leading to portal hypertension. nih.gov
Studies in animal models of liver fibrosis have shown increased levels of preproET-1 mRNA and ET-1 immunoreactivity that correlate with the degree of liver injury. tandfonline.com Furthermore, endothelin-converting enzyme-1 (ECE-1) activity is increased in experimental liver fibrosis. tandfonline.com Treatment with a specific ETA receptor antagonist has been shown to reduce liver fibrosis in these models, even in advanced stages. tandfonline.com
Central Nervous System Disorders (e.g., Cerebral Vasospasm)
The endothelin system is implicated in the pathophysiology of several central nervous system (CNS) disorders, most notably cerebral vasospasm following subarachnoid hemorrhage (SAH). nih.govtandfonline.com Endothelins are potent vasoconstrictors, and their presence in the brain suggests a role in regulating cerebral blood flow. annualreviews.orgnih.govphysiology.org
Following SAH, there is evidence of increased endothelin levels in the cerebrospinal fluid (CSF). nih.gov While some studies have reported conflicting results regarding plasma levels of Big ET-1, the concentration of Big ET-1 in the CSF has been found to be the predominant endothelin peptide. nih.govahajournals.org Activation of ETA receptors on vascular smooth muscle in the brain is thought to induce the prolonged vasospasm that can lead to ischemic brain damage after a stroke. nih.gov
One therapeutic approach being explored is the inhibition of endothelin-converting enzyme (ECE), which would block the conversion of the precursor Big ET-1 to the active ET-1, thereby preventing vasospasm. tandfonline.com
Inflammatory and Immune Responses
The endothelin system plays a significant role in modulating inflammatory and immune responses, to the extent that ET-1 has been described as a "profibrotic cytokine". mdpi.comphysiology.org Its immunomodulatory effects are wide-ranging:
Increased Vascular Permeability: ET-1 can increase vascular permeability, facilitating the extravasation of immune cells to sites of inflammation. mdpi.comphysiology.org
Pro-inflammatory Cytokine Production: ET-1 stimulates the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) from monocytes. mdpi.commdpi.com These cytokines, in turn, can stimulate further ET-1 synthesis, creating a positive feedback loop. mdpi.comphysiology.org
Leukocyte Adhesion and Trafficking: ET-1 promotes the expression of leukocyte adhesion molecules and can induce chemotaxis, the directed movement of immune cells. mdpi.comnih.gov
Immune Cell Activation: ET-1 can directly activate various immune cells, including T lymphocytes and neutrophils, leading to the release of pro-inflammatory and profibrotic mediators. nih.gov
The endothelin system's involvement in inflammation is relevant to a wide range of conditions, including atherosclerosis, autoimmune diseases, and infectious diseases. mdpi.comnih.govahajournals.org For instance, in bacterial meningitis, ET-1 is thought to enhance white blood cell infiltration into the CSF by inducing chemokine production. nih.gov
Interactive Data Table: Pathophysiological Roles of the Endothelin System
| Pathological Process | Organ/System | Key Endothelin-Mediated Mechanisms | Associated Disease States |
| Bronchoconstriction | Lungs | Activation of ETA and ETB receptors on airway smooth muscle. | Asthma |
| Vascular Remodeling & Fibrosis | Lungs | Fibroblast differentiation, ECM deposition, cell proliferation. | Idiopathic Pulmonary Fibrosis |
| Fibrosis | Liver | Activation of hepatic stellate cells, ECM synthesis. | Hepatic Fibrosis, Portal Hypertension |
| Vasospasm | Central Nervous System | Activation of ETA receptors on cerebral vascular smooth muscle. | Cerebral Vasospasm (post-SAH) |
| Inflammation | Multiple | Increased vascular permeability, pro-inflammatory cytokine release, leukocyte trafficking. | Atherosclerosis, Autoimmune Diseases, Infectious Diseases |
Role in Infectious Disease Pathogenesis
The endothelin system, including the precursor molecule this compound-1, plays a significant role in the host's response to various infectious agents. nih.gov this compound-1 is the direct precursor to endothelin-1 (ET-1), a potent vasoconstrictor peptide that also functions as a pro-inflammatory cytokine. nih.govresearchgate.net ET-1 is produced by numerous cell types, including endothelial cells, macrophages, and leukocytes, in response to injurious stimuli such as infections. nih.govnih.gov Its involvement has been documented in a range of infectious diseases, where it contributes to vascular damage, inflammation, and organ dysfunction. nih.gov
Clinical and experimental data have implicated ET-1 in the pathogenesis of sepsis, viral and bacterial pneumonia, Chagas disease, severe malaria, and COVID-19. nih.govmdpi.com In these conditions, ET-1 contributes to pathology through several mechanisms: it promotes platelet aggregation, increases the expression of leukocyte adhesion molecules, and stimulates the synthesis of other inflammatory mediators, all of which can lead to vascular dysfunction. nih.gov For instance, in septic cardiomyopathy, ET-1 is believed to be a key mediator, stimulating cytokine release and contributing to vasoreactivity. researchgate.net
The interaction between pathogens and the endothelin system can be direct. Mycobacterium tuberculosis, the causative agent of tuberculosis, produces a protease known as Zmp1, which has homology to human endothelin-converting enzyme. nih.gov Research indicates that while Zmp1 does not cleave big ET-1 to produce active ET-1, it is capable of degrading ET-1. nih.gov This suggests a mechanism by which the bacterium can modulate host physiological responses to its advantage, potentially allowing for its adaptation and survival within lung tissue. nih.govasm.org Studies using endothelin receptor antagonists in tuberculosis models have shown that this signaling pathway is crucial in disease progression and the recruitment of inflammatory cells. nih.gov
In human lymphatic filariasis, elevated plasma levels of ET-1 have been associated with the development of chronic disease manifestations, such as hydrocele. oup.com It is proposed that the overexpression of lymphangiogenic factors like ET-1 contributes to the extravasation of fluid and plasma proteins, a key feature of the disease's pathology. oup.com Similarly, during the acute stage of Kawasaki disease, particularly in patients with coronary artery dilation, plasma concentrations of ET-1 are significantly increased compared to controls. researchgate.net
Recent findings have also highlighted the role of the endothelin system in COVID-19. Plasma levels of ET-1 were found to be a significant independent predictor of hospitalization, with levels correlating with disease severity and complications like acute kidney and myocardial injury. mdpi.com
Table 1: Involvement of the Endothelin System in Various Infectious Diseases
| Infectious Disease | Role of the Endothelin System (Primarily via Endothelin-1) | Key Research Findings | Citations |
| Sepsis | Contributes to septic cardiomyopathy, stimulates cytokine release, and modulates vasoreactivity. | Linked to interstitial infiltration of macrophages and T lymphocytes and elevated pro-inflammatory cytokines in animal models. | nih.govresearchgate.net |
| Pneumonia | ET-1 synthesis is induced by pulmonary infection and hypoxia; involved in lung injury and inflammation. | Endothelin blockers have been shown to reduce inflammation in experimental lung injury models. ET-1 levels correlate with disease severity in community-acquired pneumonia. | nih.govnih.gov |
| Tuberculosis | The pathogen M. tuberculosis produces a protease (Zmp1) that degrades ET-1, potentially as a virulence factor to modulate host responses. | Endothelin receptor signaling modulates the host response against the bacilli; antagonism of these receptors increased bacterial burdens in experimental models. | nih.govasm.org |
| Chagas Disease | ET-1 is implicated in the pathogenesis of chronic cardiomyopathy associated with the disease. | ET-1 works with Trypanosoma cruzi to activate inflammatory pathways in heart muscle cells. | nih.govnih.gov |
| Lymphatic Filariasis | Elevated ET-1 levels are associated with chronic disease manifestation (hydrocele). | Overexpression of ET-1 may promote fluid extravasation into surrounding tissues. | oup.com |
| COVID-19 | Plasma ET-1 levels correlate with disease severity and are an independent predictor of hospitalization. | ET-1 levels were significantly higher in patients with complications such as acute kidney injury, myocardial injury, and death. | researchgate.netmdpi.com |
Contributions to Cellular Aging
The endothelin system is a significant contributor to the processes of cellular and vascular aging. nih.gov Aging is associated with increased plasma and vascular tissue levels of ET-1. physiology.org This age-related increase in ET-1 production can promote arterial aging and the development of atherosclerotic changes, contributing to endothelial dysfunction and increased arterial stiffness. mdpi.com
One of the primary ways the endothelin system contributes to aging is by promoting endothelial cell senescence. aginganddisease.org Senescent endothelial cells exhibit a range of dysfunctional characteristics, including reduced production of the vasodilator nitric oxide (NO) and increased production of reactive oxygen species (ROS) and vasoconstrictor factors like ET-1 itself. aginganddisease.orgmdpi.com This creates a feedback loop where ET-1 can induce its own production and promote a senescent phenotype. physiology.org Studies have shown that ET-1 can directly induce senescence in endothelial cells, marked by an increase in the expression of p16 and senescence-associated β-galactosidase (SA-β-GAL) activity. researchgate.net
The mechanisms underlying ET-1's role in senescence involve oxidative stress and inflammation. ET-1 has been implicated in vascular oxidative stress and inflammatory activity. physiology.org For example, hyperphosphatemia, a condition related to pathologies like chronic kidney disease, has been shown to induce endothelial senescence by increasing ET-1 production through a pathway dependent on ROS and the activation of the transcription factor AP-1. researchgate.net Furthermore, senescent endothelial cells release a variety of inflammatory cytokines, proteases, and growth factors, known as the senescence-associated secretory phenotype (SASP), which can alter neighboring cells and promote chronic inflammation. aginganddisease.orgmdpi.com
In males, aging is particularly associated with an overexpression of cellular ET-1 and greater ET-1 receptor A-mediated vasoconstriction, which contributes to declines in endothelial function. physiology.orgfrontiersin.org The age-related impairment in carotid artery dilation was partially restored by an ET-1 receptor A antagonist in mice, highlighting the direct functional consequence of increased endothelin signaling in the aging vasculature. physiology.org This increased endothelin vasoconstrictor tone is a key factor in the reduced endothelium-dependent dilation observed in healthy older men. physiology.org
Table 2: Mechanisms of the Endothelin System in Cellular Aging
| Mechanism | Description | Consequence | Citations |
| Increased ET-1 Expression | Aging is associated with higher levels of ET-1 mRNA and protein in both plasma and vascular tissue. | Promotes a state of chronic vasoconstriction and contributes to age-related endothelial dysfunction. | nih.govphysiology.org |
| Induction of Senescence | ET-1 directly causes endothelial cells to become senescent, increasing markers like p16 expression and SA-β-GAL activity. | Accumulation of senescent cells with a pro-inflammatory phenotype (SASP) in blood vessels. | aginganddisease.orgresearchgate.net |
| Endothelial Dysfunction | ET-1 reduces the expression and production of nitric oxide (NO), a key vasodilator, while increasing reactive oxygen species (ROS). | Imbalance between vasodilation and vasoconstriction, leading to increased vascular tone and reduced blood flow. | physiology.orgaginganddisease.orgresearchgate.net |
| Promotion of Inflammation & Fibrosis | ET-1 acts as a pro-inflammatory cytokine and can stimulate fibrotic processes. | Contributes to a chronic, low-grade inflammatory state characteristic of aging ("inflammaging") and tissue fibrosis. | nih.govphysiology.org |
| Oxidative Stress | ET-1 production can be stimulated by oxidative stress, and ET-1 can in turn promote further ROS production. | Creates a vicious cycle that exacerbates vascular damage and cellular senescence. | physiology.orgresearchgate.net |
Clinical Significance of Big Endothelin
Association with Cardiovascular Diseases
Elevated levels of big endothelin-1 (B181129) have been observed in various cardiovascular diseases, including hypertension, heart failure, and pulmonary hypertension. nih.govmdpi.comcymitquimica.com This association suggests that the increased production of big endothelin, and consequently endothelin, may contribute to the pathophysiology of these conditions. ahajournals.org
Biomarker Potential
Due to its longer half-life and stability in circulation compared to the active endothelin peptides, this compound-1 has emerged as a promising biomarker. cymitquimica.com Measuring plasma concentrations of this compound-1 can provide an indirect but reliable indication of the activity of the endothelin system. This makes it a potentially valuable tool for the diagnosis, prognosis, and monitoring of various cardiovascular and other diseases. nih.govcymitquimica.com
Methodological Approaches in Big Endothelin Research
In Vitro Experimental Models
In vitro methodologies provide controlled environments to investigate the specific actions and molecular mechanisms of Big Endothelin at the cellular and tissue levels.
Cell culture systems are fundamental for studying the cellular responses to Big ET. Various cell types known to express or respond to endothelin peptides are utilized:
Endothelial Cells: Endothelial cells are a primary source of ET-1 synthesis and are crucial for studying its paracrine and autocrine effects. Research employs techniques such as enzyme-linked immunosorbent assays (ELISA) to quantify Big ET-1 levels in cell culture supernatants bmgrp.commybiosource.combmgrp.combiocompare.comelisakits.co.uk. Western blotting is used to assess the expression of Big ET-1 protein and related enzymes like endothelin-converting enzyme-1 (ECE-1) ptglab.comthermofisher.comscbt.comahajournals.org. Immunofluorescence and immunocytochemistry are also employed to visualize the localization of Big ET-1 and its receptors within these cells ptglab.comthermofisher.comahajournals.org. Specific cell lines, such as human umbilical vein endothelial cells (HUVEC) and rat endothelial cells, are commonly used ptglab.comnih.gov. Furthermore, endothelial cell-specific knockout models are instrumental in defining the role of ETB receptors in endothelial cells for ET-1 clearance cdnsciencepub.com.
Smooth Muscle Cells: Vascular smooth muscle cells (VSMCs) are key targets of ET-1, mediating vasoconstriction. Studies often involve cultured VSMCs or isolated arterial preparations containing these cells to investigate Big ET-1-induced cellular responses, such as proliferation and contraction mdpi.comahajournals.orgnih.govahajournals.orgbjbms.orguva.nl.
Cardiac Myocytes: Cardiac myocytes are known to respond to ET-1 with hypertrophic and inotropic effects. Research utilizes cultured neonatal rat cardiac myocytes to study the mechanisms of ET-1-mediated hypertrophy and the role of ECE-1 in this process ahajournals.org. Studies also assess myocardial ET-1 peptide content and gene expression in cardiac myocytes using immunostaining and molecular assays oup.comphysiology.org.
Renal Cells: While specific cell culture studies focusing on renal cells and Big ET are less detailed in the reviewed literature, the endothelin system's influence on kidney function is recognized, and Big ET-1 levels are monitored in renal disorders biocompare.combjbms.org.
Neural Cells: The endothelin system plays a role in neuronal function, but specific cell culture methodologies for neural cells in Big ET research are not extensively detailed in the provided search results.
Organ bath techniques and myography are standard ex vivo methods to assess the functional effects of Big ET on vascular tissues.
Organ Bath Setup: Isolated blood vessels, such as rat mesenteric arteries or rabbit aortic rings, are mounted in organ chambers filled with physiological saline solution. These preparations are used to measure isometric tension changes in response to Big ET-1 administration ahajournals.orgnih.govahajournals.orgresearchgate.netucl.ac.ukphysiology.org.
Myography: Specialized isometric microvessel myographs are employed to study the contractile responses of small arterial rings to Big ET-1 and its precursor, Big ET-1 nih.govahajournals.orgresearchgate.netphysiology.org. This allows for the investigation of receptor-mediated effects and the role of enzymes like endothelin-converting enzyme (ECE) in Big ET-1's action ahajournals.orgresearchgate.netnih.gov. For instance, studies examine the impact of ECE inhibitors on Big ET-1-induced contractions ahajournals.orgresearchgate.netnih.gov.
Cell Culture Systems (e.g., Endothelial, Smooth Muscle, Cardiac, Renal, Neural Cells).
In Vivo Preclinical Research Models
In vivo models are essential for understanding the physiological and pathophysiological roles of this compound in a complex biological system.
A variety of animal models are utilized to study Big ET in a systemic context.
Small Animal Models: Rats and mice are frequently used due to their genetic tractability and well-characterized physiology. Models include those for pulmonary hypertension oup.comersnet.org, endotoxemic shock nih.gov, and general cardiovascular studies ahajournals.orgphysiology.orgahajournals.org. Studies in these models involve measuring plasma Big ET-1 levels ahajournals.orgoup.comoup.com and observing physiological responses such as blood pressure regulation, cardiac hypertrophy, and vascular remodeling oup.comphysiology.orgnih.govahajournals.orgoup.com.
Large Animal Models: Pigs have been used in studies investigating cardiac disease and vascular function, providing insights relevant to human cardiovascular physiology mdpi.comnih.gov.
Genetic engineering techniques have been pivotal in dissecting the specific roles of components within the endothelin system.
Knockout Models: The creation of genetically modified animals, particularly knockout (KO) models, allows for the study of Big ET's function by eliminating specific genes. This includes KO models for ET-1 ahajournals.orgbac-lac.gc.caoup.com, ETB receptors cdnsciencepub.com, and endothelin receptor B (EDNRB) plos.orgnih.gov. Matrix metalloproteinase-2 (MMP-2) knockout mice have also been used to study its role in Big ET-1 processing physiology.org.
Transgenic Models: Transgenic animals engineered to overexpress specific endothelin components, such as endothelial ET-1 (eET-1), are employed to investigate the consequences of increased signaling bac-lac.gc.ca.
Conditional and Tissue-Specific Knockouts: Advanced genetic strategies, such as Cre-lox systems, enable tissue-specific gene deletions, allowing researchers to pinpoint the function of Big ET or its receptors in particular cell types or organs, such as endothelial cells or cardiomyocytes cdnsciencepub.comahajournals.org.
Small and Large Animal Models.
Biochemical and Molecular Assays
A suite of biochemical and molecular assays underpins the investigation of this compound, enabling its detection, quantification, and the analysis of its regulatory pathways.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are widely used for the quantitative measurement of Big ET-1 in biological fluids such as serum, plasma, and cell culture supernatants bmgrp.commybiosource.combmgrp.combiocompare.comelisakits.co.uk. These assays typically employ a sandwich format, utilizing specific antibodies to capture and detect Big ET-1. Key assay characteristics, including sensitivity, detection range, assay time, and precision, are critical parameters reported for these kits.
| Assay Type | Detection Limit | Detection Range | Assay Time | Intra-assay Precision | Inter-assay Precision |
| Human Big ET-1 ELISA | 0.02 nmol/l bmgrp.com | 0.1–3 pmol/l biocompare.com | 5.5 hrs bmgrp.combiocompare.com | 5% biocompare.com | 4% biocompare.com |
| Mouse Big ET ELISA | Not specified | Not specified | Not specified | Not specified | Not specified |
| Rat Big ET-1 ELISA | 0.69 pg/ml elisakits.co.uk | 0.78–100.0 pg/ml elisakits.co.uk | Not specified | Not specified | Not specified |
Western Blotting: This technique is fundamental for detecting and quantifying protein expression. Antibodies specific to Big Endothelin-1 (B181129) are used to identify the peptide in cell lysates or tissue homogenates ptglab.comthermofisher.comscbt.comthermofisher.com. Western blotting is also employed to analyze the expression levels of enzymes involved in Big ET-1 processing, such as ECE-1 ahajournals.org. Typical antibody dilutions for Western blot applications range from 1:200 to 1:1000 ptglab.comthermofisher.comthermofisher.com.
Northern Blotting and RT-PCR: These molecular techniques are used to assess the gene expression levels of Big ET-1 and its associated receptors and enzymes. Northern blotting can detect mRNA transcripts ahajournals.orgnih.govahajournals.orgnih.gov, while Reverse Transcription Polymerase Chain Reaction (RT-PCR), including quantitative real-time PCR (qPCR), provides more sensitive and quantitative analysis of gene expression nih.goversnet.org.
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods are employed to localize the expression of Big ET-1, its receptors (ETA, ETB), and processing enzymes (ECE) within tissue sections ptglab.comthermofisher.comahajournals.orgphysiology.orgersnet.org. This allows for the determination of tissue-specific distribution and cellular localization.
Enzyme Activity Assays: The activity of endothelin-converting enzyme (ECE) is assessed by measuring its ability to cleave Big ET-1 into active ET-1. This is often performed in conjunction with organ bath studies or by directly assaying tissue extracts, frequently using specific inhibitors like phosphoramidon (B1677721) to probe the enzymatic pathways ahajournals.orgresearchgate.netnih.gov.
Other Assays: Techniques such as autoradiography are used for receptor characterization cdnsciencepub.com, and various biochemical assays are employed to analyze peptide content and enzymatic activity in biological samples.
Compound List
this compound (Big ET)
this compound-1 (Big ET-1)
this compound-2 (Big ET-2)
this compound-3 (Big ET-3)
Endothelin-1 (ET-1)
Endothelin-2 (ET-2)
Endothelin-3 (ET-3)
Preproendothelin (B1168534) (PreproET)
Endothelin-converting enzyme (ECE)
Endothelin-converting enzyme-1 (ECE-1)
Endothelin-converting enzyme-2 (ECE-2)
Endothelin receptor A (ETA)
Endothelin receptor B (ETB)
Endothelin receptor type A (EDNRA)
Endothelin receptor type B (EDNRB)
Vasoactive intestinal peptide (VIP)
Nitric oxide (NO)
Angiotensin II (Ang II)
Bradykinin (BK)
Sclerostin (SOST)
Matrix metalloproteinase-2 (MMP-2)
Matrix metalloproteinase-9 (MMP-9)
Matrix metalloproteinase-1 (MMP-1)
Tissue Plasminogen Activator (TPA)
Ionomycin
Q & A
Q. How can researchers ensure ethical data sharing in studies involving this compound and patient-derived samples?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or BioStudies. Anonymize patient metadata and obtain informed consent for secondary data use. Include detailed protocols for this compound measurement in supplementary materials to enhance reproducibility .
Q. What steps mitigate bias in preclinical studies evaluating this compound-targeted therapies?
- Methodological Answer : Implement blinding and randomization in animal studies, with pre-registered protocols (e.g., on Open Science Framework). Use power analysis to determine sample sizes and avoid underpowered conclusions. Report negative results transparently to counteract publication bias .
Tables for Key Methodological Comparisons
Table 1 : Comparison of this compound Detection Methods
Table 2 : Experimental Models for ECE-1 Activity Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
